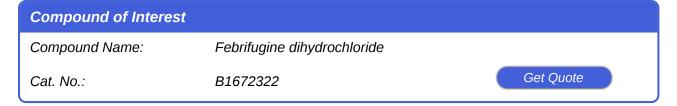


Chemical structure of Febrifugine dihydrochloride

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An In-depth Technical Guide to the Chemical Structure of Febrifugine Dihydrochloride

Introduction

Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), which has a long history in traditional Chinese medicine for treating malaria-induced fevers.[1][2] The dihydrochloride salt of febrifugine is a common form used in research. While febrifugine exhibits potent antimalarial activity, its clinical development has been hampered by side effects, notably liver toxicity.[1] This has spurred the development of numerous analogues, such as halofuginone, in an effort to separate the therapeutic effects from the toxicity.[3][4][5]

This guide provides a comprehensive overview of the chemical structure of **febrifugine dihydrochloride**, including its physicochemical properties, spectroscopic data, and biological mechanism of action, with a focus on the underlying signaling pathways. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are also presented for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical identity and key physical properties of **Febrifugine dihydrochloride** are summarized below.



Identifier	Value
IUPAC Name	3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride[6]
Molecular Formula	C16H19N3O3 · 2HCl[7] or C16H21Cl2N3O3[6][8]
Molecular Weight	374.26 g/mol [8][9][10]
CAS Number	32434-42-7[6][7][8][9]
SMILES	O=C1N(CC(C[C@H]2NCCC[C@@H]2O)=O)C= NC3=C1C=CC=C3.Cl.Cl[9]
InChI Key	RDUHYEILHQUTIR-AMTWEWDESA-N[7][8]
Appearance	White to off-white solid[9]
Solubility	Soluble in DMSO and water (15 mg/mL).[7][11]

Spectroscopic Data

Detailed spectroscopic data for febrifugine and its analogues are crucial for structural elucidation and confirmation. Below are representative data from the literature.

Spectroscopic Data for Febrifugine Analogue (Hydrochloride Salt)[1]	
¹H NMR (CD₃OD)	9.54 (s, 1H), 9.19 (d, J = 7.5 Hz, 1H), 8.71 (s, 1H), 8.13 (d, J = 7.5 Hz, 1H), 5.07 (d, J = 17.4 Hz, 1H), 4.90 (d, J = 17.4 Hz, 1H), 4.39 (m, 1H), 4.18 (m, 1H), 3.46-3.41 (m, 2H), 2.94 (m, 1H), 2.85 (dd, J = 15.1 and 6.1 Hz, 1H), 2.23 (m, 1H), 1.87 (m, 1H)
¹³ C NMR (CD₃OD)	202.6, 166.6, 163.6, 159.1, 154.5, 149.0, 147.1, 135.2, 80.3, 56.9, 55.3, 50.9, 44.3, 35.6
HRESIMS m/z	311.1128 [M+Na]+ (calcd for C14H16N4NaO3+, 311.1120)



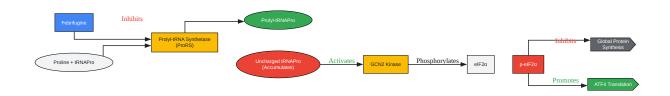
Biological Activity and Mechanism of Action

Febrifugine and its derivatives exhibit a range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory effects.[3][10] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. [11][12]

Signaling Pathway

The inhibition of ProRS by febrifugine leads to the accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response. [12] This activation mimics a state of proline starvation. A key event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[9][12] This leads to a general attenuation of protein synthesis but allows for the preferential translation of specific mRNAs, such as that for the transcription factor ATF4, which helps the cell adapt to the stress. Unlike other amino acid sensing pathways, the AAR pathway activated by febrifugine does not appear to directly inhibit mTORC1 signaling.[12]

A related analogue, halofuginone, has also been shown to inhibit the TGF- β signaling pathway by preventing the phosphorylation of Smad3, which is implicated in its antifibrotic effects.[3][13]



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Caption: Febrifugine's mechanism via the Amino Acid Response pathway.

Experimental Protocols



Isolation of Febrifugine from Dichroa febrifuga

A modified method for the extraction of febrifugine from the dried roots of D. febrifuga has been reported.[2]

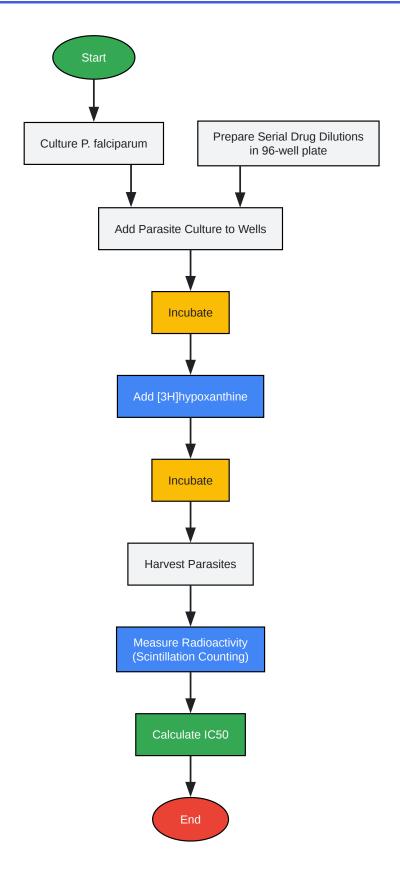
- Maceration: Grind 5 kg of the dried roots and macerate in 14 liters of methanol at room temperature for one week.
- Extraction: Filter the mixture and evaporate the solvent to yield a crude methanol extract.
- Acidification: Suspend the crude extract in 130 ml of 0.1 M HCl.
- Purification: Further purification steps, such as liquid-liquid extraction and chromatography, are required to isolate pure febrifugine.

In Vitro Antimalarial Susceptibility Assay

The efficacy of febrifugine and its analogues against Plasmodium falciparum can be determined using a semiautomated microdilution technique that measures the incorporation of [3H]hypoxanthine.[2]

- Parasite Culture: Cultivate chloroquine-sensitive (e.g., D6 strain) and chloroquine-resistant (e.g., W2 strain) P. falciparum in RPMI 1640 medium with 6% human erythrocytes supplemented with 10% human serum.
- Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
- Incubation: Add the parasite culture to the wells and incubate.
- Radiolabeling: Add [³H]hypoxanthine to each well and incubate further to allow for incorporation into parasitic DNA.
- Measurement: Harvest the parasites and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration.





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Caption: Workflow for in vitro antimalarial susceptibility testing.



In Vivo Efficacy Study in a Mouse Model

The in vivo antimalarial activity can be assessed in mice infected with Plasmodium berghei.[7] [9]

- Animal Model: Use male ICR mice (6 weeks of age).
- Infection: Infect the mice with the erythrocytic stage of Plasmodium berghei NK65.
- Drug Administration: Administer **febrifugine dihydrochloride** orally (e.g., 1 mg/kg/day) for a specified period (e.g., 3 consecutive days) before or after parasite infection.
- Monitoring: Monitor parasitemia levels by examining Giemsa-stained blood smears and record mortality.
- Evaluation: Compare the parasitemia levels and survival rates between the treated and control groups to evaluate the drug's efficacy.

Conclusion

Febrifugine dihydrochloride remains a compound of significant interest due to its potent biological activities, particularly its antimalarial effects. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for the rational design of new analogues with improved therapeutic indices. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of febrifugine and its derivatives in drug discovery and development. The elucidation of its interaction with prolyl-tRNA synthetase and the subsequent activation of the Amino Acid Response pathway provides a clear molecular basis for its activity and a target for future therapeutic interventions.

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